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Compound of Interest

Compound Name: FK888

Cat. No.: B1672746 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding kinetics of FK888, a potent and

selective tachykinin neurokinin-1 (NK1) receptor antagonist, with other relevant compounds.

The information is intended to support research and development efforts in fields such as

neuroscience, pharmacology, and drug discovery.

Executive Summary
FK888 is a high-affinity, competitive antagonist of the human NK1 receptor, a key player in pain

transmission, inflammation, and emesis. While equilibrium binding data, such as the inhibition

constant (Kᵢ), are available, a comprehensive, independently validated kinetic profile detailing

the association (kₒₙ) and dissociation (kₒff) rates remains to be fully elucidated in comparative

studies. This guide synthesizes the available data on FK888's binding characteristics and

presents it alongside information for other notable NK1 receptor antagonists to offer a

comparative perspective. A deeper understanding of the binding kinetics is crucial, as these

parameters can significantly influence a drug's in vivo efficacy, duration of action, and overall

pharmacological profile.

Comparative Analysis of Binding Parameters
While direct comparative studies measuring the kₒₙ and kₒff of FK888 against other NK1

receptor antagonists in the same experimental setup are not readily available in the public

domain, we can compile the existing affinity data to provide a basis for comparison. It is
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important to note that affinity constants (Kᵢ, IC₅₀, pA₂) are equilibrium measurements and do

not describe the rates of drug-receptor association and dissociation.

Compound
Receptor
Target

Binding
Affinity (Kᵢ)

Antagonist
Potency (pA₂)

Notes

FK888
Human NK1

Receptor
0.69 nM[1] 8.9[2], 9.29

Potent and

selective

competitive

antagonist.[2]

Aprepitant
Human NK1

Receptor
~0.1 - 0.9 nM -

FDA-approved

for

chemotherapy-

induced nausea

and vomiting.

CP-99,994 NK1 Receptor - -

A selective NK1

receptor

antagonist.

Netupitant
Human NK1

Receptor
1.0 nM -

High-affinity

antagonist with a

long half-life.

Rolapitant
Human NK1

Receptor
0.66 nM -

Approved for

prevention of

delayed

chemotherapy-

induced nausea

and vomiting.

Note: The binding affinity values are compiled from various sources and may have been

determined using different experimental methodologies. Direct comparison should be made

with caution. The absence of kₒₙ and kₒff values for FK888 in the current literature highlights a

significant data gap.
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To understand the context of FK888's action and the methods used to study it, the following

diagrams illustrate the NK1 receptor signaling pathway and a general workflow for determining

binding kinetics.
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NK1 Receptor Signaling Pathway

The above diagram illustrates the canonical signaling cascade initiated by the binding of

Substance P to the NK1 receptor. This G-protein coupled receptor activates Phospholipase C,

leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn

mobilize intracellular calcium and activate Protein Kinase C, culminating in various cellular

responses. FK888, as a competitive antagonist, blocks the initial binding of Substance P,

thereby inhibiting this entire downstream pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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